molecular formula C65H91N13O28S B1673255 Hirugen CAS No. 121822-23-9

Hirugen

Cat. No. B1673255
M. Wt: 1534.6 g/mol
InChI Key: ZGIYDCJCOWJHOJ-DQWUKECYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hirugen is a derivative of hirudin, an anticoagulant protein found in leeches.

properties

CAS RN

121822-23-9

Product Name

Hirugen

Molecular Formula

C65H91N13O28S

Molecular Weight

1534.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[(2S)-4-methyl-1-oxo-1-sulfooxypentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H91N13O28S/c1-5-33(4)54(76-58(95)41(19-23-51(86)87)71-56(93)39(17-21-49(82)83)72-59(96)43(28-34-10-7-6-8-11-34)75-60(97)44(30-53(90)91)70-48(81)31-69-55(92)37(66)29-47(68)80)64(101)77-25-9-12-45(77)61(98)73-40(18-22-50(84)85)57(94)74-42(20-24-52(88)89)63(100)78(46(26-32(2)3)65(102)106-107(103,104)105)62(99)38(67)27-35-13-15-36(79)16-14-35/h6-8,10-11,13-16,32-33,37-46,54,79H,5,9,12,17-31,66-67H2,1-4H3,(H2,68,80)(H,69,92)(H,70,81)(H,71,93)(H,72,96)(H,73,98)(H,74,94)(H,75,97)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,103,104,105)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-/m0/s1

InChI Key

ZGIYDCJCOWJHOJ-DQWUKECYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N([C@@H](CC(C)C)C(=O)OS(=O)(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N(C(CC(C)C)C(=O)OS(=O)(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N(C(CC(C)C)C(=O)OS(=O)(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Appearance

Solid powder

Other CAS RN

121822-23-9

Purity

>98% (or refer to the Certificate of Analysis)

sequence

NGDFEEIPEEXL

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

63-O-sulfo-Tyr-hirudin (53-64)
asparaginyl-glycyl-aspartyl-phenylalanyl-glutamyl-glutamyl-isoleucyl-prolyl-glutamyl-glutamyl-O-sulfotyrosyl-leucine
BG 8865
BG-8865
BG8865
hirudin (53-64), O-sulfo-Tyr(63)-
hirudin (53-64), O-sulfotyrosine(63)-
hirudin dodecapeptide
hirugen
NH2-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-(SO3)Tyr-Leu-COOH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirugen
Reactant of Route 2
Hirugen
Reactant of Route 3
Hirugen
Reactant of Route 4
Hirugen
Reactant of Route 5
Hirugen
Reactant of Route 6
Reactant of Route 6
Hirugen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.